molecular formula C10H5F3N2O2 B12274019 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid

Cat. No.: B12274019
M. Wt: 242.15 g/mol
InChI Key: SNGXRLQCZJLZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is a heterocyclic compound that contains a quinoxaline ring substituted with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . For example, the reaction of o-phenylenediamine with ethyl trifluoropyruvate can yield 3-(trifluoromethyl)quinoxalin-2(1H)-one, which can be further transformed into this compound through various functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted quinoxalines, such as:

Uniqueness

2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H5F3N2O2

Molecular Weight

242.15 g/mol

IUPAC Name

2-(trifluoromethyl)quinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-4-14-7-3-5(9(16)17)1-2-6(7)15-8/h1-4H,(H,16,17)

InChI Key

SNGXRLQCZJLZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.